molecular formula C11H10N2O4 B1361454 (2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID

(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID

Cat. No.: B1361454
M. Wt: 234.21 g/mol
InChI Key: GNFSYBNDPOBXLJ-SNAWJCMRSA-N
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Description

(2E)-3-[(3-Carbamoylphenyl)carbamoyl]prop-2-enoic Acid is a high-purity chemical compound offered for research and development purposes. This molecule features an α,β-unsaturated carboxylic acid scaffold linked to a benzamide moiety through a carbamoyl bridge, a structure often investigated in advanced agrochemical and pharmaceutical research. Structurally related compounds with the carbamoylphenylprop-enoic acid framework are of significant interest in the development of novel pesticidal agents . Specifically, such compounds have been explored as modulators of insect ryanodine receptors, which are critical molecular targets for controlling pest insects in crops . The (2E)-configured prop-2-enoic acid (fumaric acid derivative) core is a key pharmacophore in various bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations for this material.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

(E)-4-(3-carbamoylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O4/c12-11(17)7-2-1-3-8(6-7)13-9(14)4-5-10(15)16/h1-6H,(H2,12,17)(H,13,14)(H,15,16)/b5-4+

InChI Key

GNFSYBNDPOBXLJ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of 3-aminobenzamide or 3-carbamoylphenyl amine precursor From 3-nitrobenzamide reduction or direct amidation Ensures availability of the amino group for coupling
2 Activation of acrylic acid derivative (e.g., acryloyl chloride) Use of thionyl chloride or oxalyl chloride to form acryloyl chloride Facilitates amide bond formation
3 Coupling reaction between 3-carbamoylphenyl amine and acryloyl chloride Base such as triethylamine or pyridine in anhydrous solvent (e.g., dichloromethane) Temperature control (0-5 °C) to avoid polymerization
4 Purification of the product Column chromatography or recrystallization To isolate pure (2E)-3-[(3-carbamoylphenyl)carbamoyl]prop-2-enoic acid

Reaction Conditions and Optimization

  • Solvent: Anhydrous dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to ensure solubility and control reaction kinetics.
  • Temperature: Low temperatures (0–5 °C) during coupling to prevent side reactions and maintain E-configuration.
  • pH Control: Mildly basic conditions during amide bond formation to neutralize released HCl.
  • Purification: Semi-preparative high-performance liquid chromatography (HPLC) using C18 columns can be employed for final purification, ensuring high purity and removal of isomers or side products.

Alternative Synthetic Routes

  • Use of coupling agents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxylic acid group for amide bond formation instead of acid chlorides, offering milder conditions.
  • Solid-phase synthesis: For rapid analog preparation, solid-phase peptide synthesis techniques can be adapted for amide bond formation with appropriate resin-bound intermediates.

Comparative Data Table of Preparation Parameters

Parameter Typical Condition Effect on Product Quality
Coupling reagent Acryloyl chloride / DCC / EDCI Influences reaction rate and side product formation
Solvent Dichloromethane, THF, DMF Solubility and reaction control
Temperature 0–5 °C during coupling Maintains E-configuration, reduces polymerization
Reaction time 2–6 hours Ensures completion without degradation
Purification method Column chromatography / HPLC Achieves high purity and separation of isomers

Research Findings and Notes

  • The E-configuration of the double bond in the prop-2-enoic acid moiety is critical for biological activity and is preserved by controlling reaction temperature and avoiding harsh acidic or basic conditions that might cause isomerization.
  • The amide bond formation is the key synthetic challenge, requiring activated carboxylic acid derivatives and careful stoichiometric control to maximize yield and minimize side reactions.
  • The carbamoyl group on the phenyl ring can be introduced via nitration followed by reduction and amidation or by direct amidation of the corresponding acid chloride, depending on availability of starting materials.
  • Multi-step synthesis demands careful purification at each stage to prevent carryover of impurities that could affect downstream reactions and final product quality.
  • Research indicates that the compound's functional groups allow participation in diverse chemical reactions, making it a valuable intermediate or lead compound in medicinal chemistry.

Chemical Reactions Analysis

CHEMBL2179988 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. The major products formed from these reactions depend on the specific functional groups present in CHEMBL2179988 and the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of carbamoyl groups is known to enhance the interaction with biological targets involved in cancer progression, making this compound a candidate for further investigation in oncology .
  • Anti-inflammatory Effects : Studies have shown that derivatives of prop-2-enoic acids can exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide therapeutic avenues for conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Properties : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits. This could be particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's, where inflammation and oxidative stress play critical roles .

Drug Development Insights

The unique structure of (2E)-3-[(3-carbamoylphenyl)carbamoyl]prop-2-enoic acid allows for various modifications that can enhance its efficacy and reduce toxicity:

  • Synthesis of Analogues : The compound can serve as a scaffold for synthesizing analogues with improved pharmacological profiles. By altering substituents on the phenyl ring or modifying the carbamoyl groups, researchers can tailor the biological activity to target specific pathways .
  • Formulation Strategies : Given its potential therapeutic applications, formulation strategies are being explored to enhance bioavailability and stability. Nanoparticle encapsulation or liposomal formulations could be beneficial in delivering the compound effectively within biological systems .

Case Studies

  • Case Study on Anticancer Activity : A study investigating similar prop-2-enoic acid derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Inflammation Model Studies : In animal models of inflammation, compounds related to this compound showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of CHEMBL2179988 involves its interaction with specific molecular targets and pathways. It is known to inhibit poly(ADP-ribose) polymerases (PARPs), which are enzymes involved in DNA repair. By inhibiting these enzymes, CHEMBL2179988 can affect cellular processes such as DNA repair, apoptosis, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of α,β-unsaturated carboxylic acids, which are widely studied for their biological and material applications. Below is a comparative analysis with structurally related compounds:

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
(2E)-3-[(3-Carbamoylphenyl)carbamoyl]prop-2-enoic acid 1394131-73-7 C₁₁H₁₀N₂O₄ 234.21 Carboxylic acid, dual carbamoyl groups Potential enzyme inhibition due to amide interactions; research intermediate
(2E)-3-(4-Pentylphenyl)prop-2-enoic acid 85017-61-4 C₁₄H₁₈O₂ 218.29 Carboxylic acid, pentyl chain Hydrophobic; used in surfactant or polymer synthesis
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid 929697-61-0 C₁₆H₁₃NO₄ 283.27 Carboxylic acid, phenoxy-substituted carbamoyl Intermediate in drug impurity synthesis; non-medical applications
(2E)-3-Phenylprop-2-enoic acid (Cinnamic acid) 621-82-9 C₉H₈O₂ 148.16 Carboxylic acid, phenyl group Fragrance precursor; antimicrobial and anticancer research
(2E)-3-[6-Hydroxy-3'-(prop-2-en-1-yl)biphenyl-3-yl]prop-2-enoic acid - C₁₈H₁₆O₃ 280.32 Biphenyl, hydroxyl, propenyl groups Structural complexity suggests use in targeted drug design

Key Differences in Physicochemical Properties

  • Solubility : The dual carbamoyl groups in the target compound enhance hydrophilicity compared to the pentyl derivative (C₁₄H₁₈O₂), which is highly lipophilic .
  • Reactivity : The α,β-unsaturated carbonyl system in all compounds allows for Michael addition reactions. However, the carbamoyl groups in the target compound may stabilize intermediates through hydrogen bonding, altering reaction kinetics .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-3-[(3-carbamoylphenyl)carbamoyl]prop-2-enoic acid with high stereochemical fidelity?

Answer:
The synthesis of α,β-unsaturated carboxylic acid derivatives like this compound typically involves condensation reactions between carbamoylphenyl isocyanates and acrylic acid derivatives. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid moiety for nucleophilic attack by the carbamoylphenyl amine .
  • Stereochemical control : Maintaining the E-configuration requires anhydrous conditions and inert atmospheres to prevent isomerization. Solvent polarity (e.g., DMF vs. THF) can influence reaction kinetics and product geometry .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended to isolate the trans-isomer. Purity can be validated via 1H^1H-NMR coupling constants (J ~15–16 Hz for E-configuration) .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis to confirm intramolecular interactions (e.g., between carbamoyl groups and the α,β-unsaturated system) .
  • Visualization : ORTEP-3 can generate thermal ellipsoid plots to assess positional uncertainty and validate planar geometry of the prop-2-enoic acid backbone .

Basic: What spectroscopic techniques are critical for characterizing the electronic properties of this compound?

Answer:

  • UV-Vis spectroscopy : Identifies π→π* transitions in the α,β-unsaturated system (λ~250–300 nm). Solvent effects (e.g., polar vs. non-polar) can shift absorption maxima due to conjugation changes .
  • FT-IR : Confirms carbamate C=O stretching (~1680–1720 cm1^{-1}) and N–H bending (~1540 cm1^{-1}). The absence of a broad O–H stretch (~2500–3300 cm1^{-1}) indicates successful deprotonation during synthesis .
  • 13C^{13}C-NMR : The carbonyl carbons (C=O) of the carbamoyl and prop-2-enoic acid groups appear at δ ~165–175 ppm, while the α,β-unsaturated carbons resonate at δ ~120–140 ppm .

Advanced: How do computational methods like DFT predict the reactivity of this compound in nucleophilic addition reactions?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights:

  • Frontier molecular orbitals (FMOs) : The LUMO (lowest unoccupied molecular orbital) localizes on the α,β-unsaturated system, indicating susceptibility to nucleophilic attack (e.g., Michael addition). HOMO-LUMO gaps correlate with kinetic reactivity; narrower gaps (~4–5 eV) suggest higher reactivity .
  • Molecular Electrostatic Potential (MEP) : Regions of high electrophilicity (negative potential) map to the carbonyl and vinyl groups, guiding site-selective modifications .
  • Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations model reaction pathways, such as thiol additions, predicting activation energies and regioselectivity .

Advanced: How can researchers address contradictions in reported biological activities of structurally analogous carbamoylphenyl derivatives?

Answer:
Discrepancies (e.g., conflicting IC50_{50} values) may arise from:

  • Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration, pH). Standardize protocols using guidelines like MIAME or ARRIVE .
  • Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., rat liver S9 fractions) to identify rapid degradation pathways that may reduce in vivo efficacy .
  • Off-target effects : Employ proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions with kinases or GPCRs .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .
  • Storage : Store at 4°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or photodegradation .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration. Follow EPA guidelines for hazardous organic waste .

Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without disrupting cell membranes .
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) by buffering at pH 7.4 (PBS) to increase ionization and solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability and reduce aggregation in biological media .

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